Imidazo(1,2-a)pyridine-3-acetic acid, 6-methyl-2-(5-methyl-2-pyridinyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyridine-3-acetic acid, 6-methyl-2-(5-methyl-2-pyridinyl)-, ethyl ester is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions. Common starting materials include pyridine derivatives and various reagents that facilitate the formation of the imidazo[1,2-a]pyridine core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Replacement of functional groups with other groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine derivatives often involves interactions with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies using techniques like molecular docking, crystallography, and biochemical assays are often required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives with different substituents. Examples include:
- Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.
- Imidazo[1,2-a]pyridine-2-carboxamide derivatives.
Uniqueness
The uniqueness of imidazo[1,2-a]pyridine-3-acetic acid, 6-methyl-2-(5-methyl-2-pyridinyl)-, ethyl ester lies in its specific substituents, which can confer unique biological activities and chemical properties. These differences can make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
88571-09-9 |
---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 2-[6-methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetate |
InChI |
InChI=1S/C18H19N3O2/c1-4-23-17(22)9-15-18(14-7-5-12(2)10-19-14)20-16-8-6-13(3)11-21(15)16/h5-8,10-11H,4,9H2,1-3H3 |
InChI Key |
NXOMLXXCUZEELS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=NC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.